Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate
Description
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O2/c1-12(2,3)17-11(16)7-4-9(14)8(6-13)10(15)5-7/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWKQQZYBKNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromomethylation Reaction Conditions
The bromomethylation is generally performed by reacting the tert-butyl 3,5-difluorobenzoate with bromomethylating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or catalysts under inert atmosphere. The reaction medium is often a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DCM, or acetonitrile | Polar aprotic solvents favor bromomethylation |
| Bromomethylating Agent | N-Bromosuccinimide (NBS), bromine + radical initiator | NBS preferred for controlled bromination |
| Temperature | 0 °C to room temperature | Lower temperatures reduce side reactions |
| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |
| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |
Representative Experimental Procedure
A representative procedure involves dissolving tert-butyl 3,5-difluorobenzoate in DMF, cooling the solution to 0 °C under argon, and adding NBS portionwise. The reaction mixture is stirred for several hours while monitoring the conversion by HPLC. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
Yield and Purity
The bromomethylation step typically affords yields ranging from 70% to 90%, with purity exceeding 95% after purification. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.
- HPLC Analysis: C18 column, gradient elution with acetonitrile and 0.1% trifluoroacetic acid in water, detection at 254 nm.
- NMR Spectroscopy: Characteristic signals for the bromomethyl group (singlet around 4.5-5.5 ppm) and tert-butyl ester (singlet around 1.4 ppm).
- Mass Spectrometry: Molecular ion peak consistent with the bromomethylated ester (M+H)+.
| Method | Solvent | Bromomethylating Agent | Temperature | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| NBS in DMF | DMF | NBS | 0 °C to RT | 85-90 | Silica gel chromatography | High selectivity, mild conditions |
| Bromine with radical initiator | DCM | Br2 + AIBN | 0 °C to RT | 70-80 | Column chromatography | Requires careful control |
| Alternative bromomethylation | Acetonitrile | NBS | 0 °C | 75-85 | Recrystallization | Slightly lower yield |
- The use of NBS in DMF under argon atmosphere provides the best balance between yield and purity.
- Maintaining low temperatures minimizes side reactions such as overbromination or ester hydrolysis.
- Purification by silica gel chromatography is effective in removing unreacted starting material and side products.
- Reaction monitoring by HPLC allows precise determination of reaction completion, ensuring reproducibility.
The preparation of tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is efficiently achieved by bromomethylation of tert-butyl 3,5-difluorobenzoate using NBS in polar aprotic solvents like DMF under inert atmosphere. This method offers high yields and purity, with well-established purification and analytical protocols. The reaction conditions can be fine-tuned to optimize selectivity and minimize impurities, making this a robust procedure for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: Formation of tert-butyl 3,5-difluorotoluene.
Oxidation: Formation of tert-butyl 3,5-difluorobenzoic acid or tert-butyl 3,5-difluorobenzaldehyde.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include bromomethyl-substituted fluorobenzenes and related esters. A comparative analysis is provided below:
Reactivity and Stability
- Steric Effects : The tert-butyl ester in the target compound introduces significant steric hindrance compared to smaller esters (e.g., methyl or phenyl groups in analogues), slowing nucleophilic attacks but improving selectivity in multi-step syntheses .
- Electronic Effects : The 3,5-difluoro substitution pattern enhances electron-withdrawing effects, stabilizing the intermediate during aromatic substitution reactions. In contrast, 1-(bromomethyl)-2,3,4-trifluorobenzene exhibits stronger electron-deficient behavior due to three fluorine atoms, increasing reactivity toward nucleophiles.
- Bromomethyl vs. Chloromethyl : Bromine’s superior leaving-group ability (compared to chlorine in 2,3-dichloro-5-(chloromethyl)pyridine ) makes the target compound more reactive in SN2 reactions.
Biological Activity
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C12H13BrF2O2
- Molecular Weight : 307.13 g/mol
- CAS Number : 1363405-79-1
The compound features a tert-butyl ester group attached to a benzene ring that is substituted with bromine and two fluorine atoms. The presence of these halogen substituents significantly influences its chemical properties, reactivity, and biological activity.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily due to its ability to interact with specific biological targets:
- Enzyme Inhibition : The halogen substituents enhance the compound's binding affinity towards enzymes involved in metabolic pathways. This property can be exploited for developing enzyme inhibitors that may serve as therapeutic agents in treating diseases such as cancer.
- Protein-Ligand Interactions : The compound's structure allows it to form stable complexes with proteins, which can modulate their activity. This interaction is crucial for understanding its potential therapeutic applications.
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in research focused on similar fluorinated compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Fluorinated Compounds : Research indicates that fluorinated benzoates can enhance the cytotoxicity against tumor cells. For instance, compounds with similar structures showed significant inhibition of cell proliferation in various cancer models (e.g., A549 lung cancer cells) .
- Mechanistic Insights : Studies have demonstrated that the incorporation of halogens into aromatic systems can affect their interaction with DNA and proteins. For example, fluorinated compounds have been shown to bind DNA through intercalation or groove binding mechanisms, leading to increased cytotoxicity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-bromo-2,4-difluorobenzoate | Contains bromine and two fluorines | Notable enzyme inhibition and cytotoxicity |
| Tert-butyl 4-bromo-2-fluorobenzoate | Single fluorine substituent | Lower reactivity compared to difluoro counterparts |
| Tert-butyl 4-chloro-3,5-difluorobenzoate | Chlorine instead of bromine | Different binding affinity and reactivity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate?
- Methodology : The compound can be synthesized via bromination of the methyl group in tert-butyl 4-methyl-3,5-difluorobenzoate using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via photochemical conditions. The tert-butyl ester group acts as a protective moiety, enhancing stability during reaction . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to isolate high-purity crystals (>95%).
- Characterization : Confirm structure using NMR (δ 1.5 ppm for tert-butyl protons, δ 4.5 ppm for bromomethyl), NMR (split signals for meta-fluorines), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of volatile brominated byproducts. Avoid contact with strong acids/bases, which may hydrolyze the ester or displace the bromine .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Stability tests show no decomposition over 6 months under these conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : NMR identifies fluorine environments (two meta-fluorines at δ -110 to -115 ppm). NMR confirms tert-butyl (δ 28–30 ppm) and ester carbonyl (δ 165–170 ppm).
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and bromomethyl orientation .
- Elemental Analysis : Validates purity (>98%) by matching C, H, Br, and F percentages to theoretical values .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols) or transition-metal-catalyzed couplings (e.g., Suzuki with boronic acids). Reactivity is enhanced by electron-withdrawing fluorine substituents, which polarize the C-Br bond. Use tetrabutylammonium bromide (TBABr) as a phase-transfer catalyst in biphasic systems to improve yields .
- Case Study : In a palladium-catalyzed coupling, this compound achieved 85% yield with 5 mol% Pd(PPh) and KCO in DMF at 80°C .
Q. What are the challenges in analyzing byproducts during its synthetic applications?
- Analytical Strategy : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect debrominated or ester-hydrolyzed byproducts. GC-MS identifies volatile impurities (e.g., tert-butanol from ester cleavage) .
- Mitigation : Optimize reaction conditions (e.g., lower temperature, shorter duration) to minimize byproduct formation.
Q. How do solvent polarity and additives affect its stability in reaction media?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the bromomethyl group but may accelerate ester hydrolysis in aqueous mixtures. Additives like molecular sieves reduce moisture-induced degradation .
- Case Data : In DMF, the compound showed 95% stability over 24 hours at 25°C, compared to 70% in THF/water (9:1) under identical conditions .
Q. What computational tools can predict its reactivity in novel reactions?
- Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 displacements. PubChem’s SMILES notation (e.g., derived from similar fluorinated benzoates) aids in predicting substituent effects on reaction pathways .
Q. How can researchers address contradictory literature reports on its synthetic yields?
- Resolution : Reproduce experiments with controlled variables (e.g., inert atmosphere, reagent purity). Compare yields under differing conditions (e.g., microwave vs. conventional heating). Publish detailed procedural logs to enhance reproducibility .
Contradictions and Open Questions
- Stability in Acidic Media : Some studies report ester hydrolysis at pH < 2, while others note stability under mild acids (pH 4–6). Further kinetic studies are needed to map pH-dependent degradation .
- Fluorine Substituent Effects : The meta-fluorines may sterically hinder nucleophilic attacks, but their electron-withdrawing nature could accelerate certain reactions. Systematic substituent variation (e.g., Cl vs. F) is recommended for mechanistic clarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
